N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorobenzyl group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzyl alcohol
- 2,3-Difluorobenzyl bromide
- N-(2,3-Difluorobenzyl)-4-sulfamoyl-benzamide
Uniqueness
N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both difluorobenzyl and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1856056-15-9 |
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Molecular Formula |
C12H14ClF2N3 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-11(7-17(2)16-8)15-6-9-4-3-5-10(13)12(9)14;/h3-5,7,15H,6H2,1-2H3;1H |
InChI Key |
FFLBZCRJBJWZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(C(=CC=C2)F)F)C.Cl |
Origin of Product |
United States |
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